molecular formula C17H17ClO B1612844 4-n-Butyl-2'-chlorobenzophenone CAS No. 64357-55-7

4-n-Butyl-2'-chlorobenzophenone

Cat. No.: B1612844
CAS No.: 64357-55-7
M. Wt: 272.8 g/mol
InChI Key: LAQNAVSVKINOMC-UHFFFAOYSA-N
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Description

4-n-Butyl-2’-chlorobenzophenone, also known as (4-butylphenyl)(2-chlorophenyl)methanone, is an organic compound with the molecular formula C17H17ClO. It is a member of the benzophenone family, which is characterized by the presence of two benzene rings connected by a carbonyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

4-n-Butyl-2’-chlorobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of butylbenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) in carbon disulfide (CS2). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and yield .

Industrial production methods often scale up this synthetic route, ensuring the reaction is carried out under controlled conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-n-Butyl-2’-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming secondary alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-n-Butyl-2’-chlorobenzophenone has several scientific research applications:

Comparison with Similar Compounds

4-n-Butyl-2’-chlorobenzophenone can be compared with other benzophenone derivatives, such as:

Properties

IUPAC Name

(4-butylphenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQNAVSVKINOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612484
Record name (4-Butylphenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64357-55-7
Record name (4-Butylphenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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